molecular formula C5H7ClN4 B1594202 4-Chloro-6-ethyl-1,3,5-triazin-2-amine CAS No. 30369-28-9

4-Chloro-6-ethyl-1,3,5-triazin-2-amine

Cat. No.: B1594202
CAS No.: 30369-28-9
M. Wt: 158.59 g/mol
InChI Key: FAAGODLDRBEJEG-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 6-position, and an amino group at the 2-position on the triazine ring. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and ammonia. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the product . These methods also reduce the reaction time and energy consumption, making the process more sustainable.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-1,3,5-triazin-2-amine involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound targets DNA gyrase and topoisomerase, essential enzymes for DNA replication and cell division . By inhibiting these enzymes, the compound prevents the proliferation of microbial and cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Chloro-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets . This makes it more effective in its biological applications compared to other triazine derivatives.

Properties

IUPAC Name

4-chloro-6-ethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGODLDRBEJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275264
Record name 4-chloro-6-ethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30369-28-9
Record name 4-chloro-6-ethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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